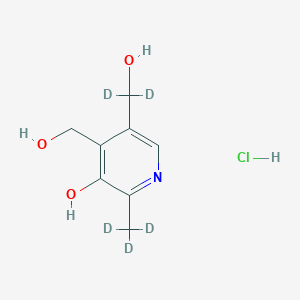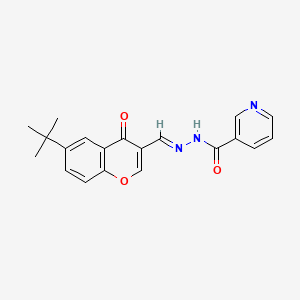
Erasin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erasin is a chromone-based compound known for its ability to inhibit the signal transducer and activator of transcription 3 (STAT3) protein. This compound has garnered significant attention due to its potential in inducing apoptosis in cancer cells, particularly those resistant to Erlotinib, a clinically used inhibitor of the epidermal growth factor receptor (EGFR) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Erasin involves the modification of chromone-based inhibitors. The process typically includes the formation of acylhydrazones, which are then tailored to target specific protein-protein interaction domains . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would likely include the use of automated reactors and stringent quality control measures to maintain consistency.
Análisis De Reacciones Químicas
Types of Reactions
Erasin primarily undergoes substitution reactions due to its chromone-based structure. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce reduced chromone derivatives.
Aplicaciones Científicas De Investigación
Erasin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: this compound serves as a model compound for studying protein-protein interactions and the development of small-molecule inhibitors.
Biology: It is used to investigate the role of STAT3 in cellular processes and its potential as a therapeutic target.
Industry: The compound’s ability to inhibit specific protein interactions makes it valuable for developing targeted therapies and diagnostic tools.
Mecanismo De Acción
Erasin exerts its effects by inhibiting the tyrosine phosphorylation of STAT3, thereby preventing its activation and subsequent translocation to the nucleus . This inhibition disrupts the STAT3 signaling pathway, leading to increased apoptosis in cancer cells. The molecular targets involved include the SH2 domain of STAT3, which is crucial for its dimerization and activation .
Comparación Con Compuestos Similares
Erasin is unique in its selectivity for STAT3 over other STAT family members like STAT1 and STAT5 . Similar compounds include other chromone-based inhibitors and small-molecule inhibitors targeting STAT proteins. this compound’s ability to induce apoptosis in Erlotinib-resistant cells sets it apart from other inhibitors .
List of Similar Compounds
Chromone-based inhibitors: These compounds share a similar core structure but may differ in their specific targets and efficacy.
Small-molecule STAT inhibitors: These include compounds like Stattic and S3I-201, which also target STAT3 but may have different selectivity and potency profiles.
Propiedades
Fórmula molecular |
C20H19N3O3 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
N-[(E)-(6-tert-butyl-4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O3/c1-20(2,3)15-6-7-17-16(9-15)18(24)14(12-26-17)11-22-23-19(25)13-5-4-8-21-10-13/h4-12H,1-3H3,(H,23,25)/b22-11+ |
Clave InChI |
JHUVYXUBEMYTNO-SSDVNMTOSA-N |
SMILES isomérico |
CC(C)(C)C1=CC2=C(C=C1)OC=C(C2=O)/C=N/NC(=O)C3=CN=CC=C3 |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)OC=C(C2=O)C=NNC(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B12399552.png)
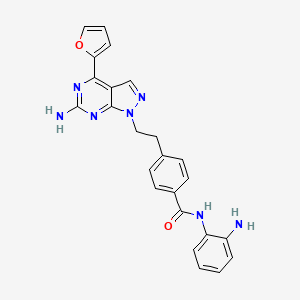
![4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B12399568.png)
![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12399582.png)

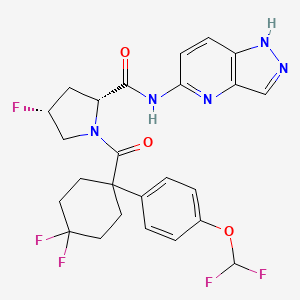
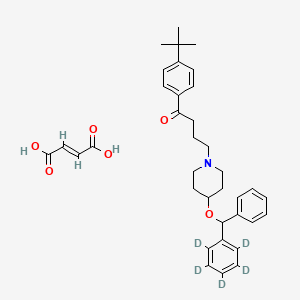

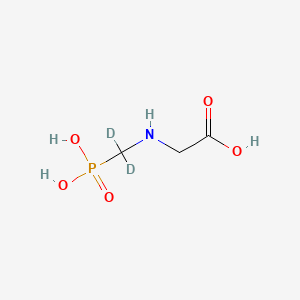
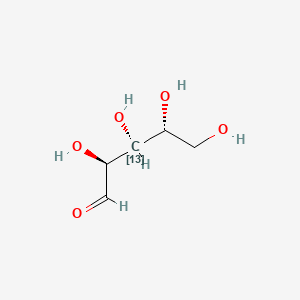
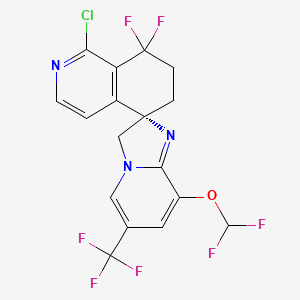
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12399628.png)
